![molecular formula C7H8ClNOS B011222 4-amino-4,5-dihydro-6H-cyclopenta[b]thiophen-6-one hydrochloride CAS No. 108046-16-8](/img/structure/B11222.png)
4-amino-4,5-dihydro-6H-cyclopenta[b]thiophen-6-one hydrochloride
Descripción general
Descripción
Synthesis Analysis
The synthesis of cyclopenta[b]thiophene derivatives, including structures similar to 4-amino-4,5-dihydro-6H-cyclopenta[b]thiophen-6-one hydrochloride, involves multi-step chemical reactions. A novel approach to synthesizing these compounds involves designing and synthesizing a liquid crystal core unit based on the cyclopenta[b]thiophene skeleton. This process is achieved through a series of reactions that benefit the formation of the nematic phase in liquid crystals, thereby enhancing their physical properties such as birefringence (Δn) and dielectric anisotropy (Δe) (Wan Danyang et al., 2020).
Molecular Structure Analysis
The molecular structure of cyclopenta[b]thiophene derivatives is characterized by the presence of a thiophene ring fused with a cyclopentane ring. This structural arrangement contributes to the compound's stability and its ability to form various derivatives. The structural analysis of similar compounds through methods like X-ray diffraction has provided insights into the molecular conformation and the interactions that stabilize these molecules (Jaismary G. B. de Oliveira et al., 2012).
Chemical Reactions and Properties
Cyclopenta[b]thiophene derivatives undergo various chemical reactions, leading to the synthesis of numerous compounds with diverse properties. For instance, reactions involving phenylisothiocyanate can yield thiourea derivatives, which further react with active methylene reagents to produce pyrimidine derivatives. These chemical transformations highlight the versatility and reactivity of the cyclopenta[b]thiophene core, allowing for the synthesis of compounds with potential pharmacological interest (K. El-Sharkawy, 2012).
Physical Properties Analysis
The introduction of the cyclopenta[b]thiophene core into liquid crystal compounds has been shown to enhance their physical properties. Specifically, the density function theory calculations suggest that the combination of thiophene and cyclopentane increases the height/width ratio and linearity of the mesogens, which can stabilize the liquid crystal phase. This leads to high birefringence and large dielectric anisotropy liquid crystals with a wide nematic phase interval, indicating the potential of these compounds in advanced materials applications (Wan Danyang et al., 2020).
Chemical Properties Analysis
The chemical properties of cyclopenta[b]thiophene derivatives are influenced by their molecular structure. The fusion of the thiophene and cyclopentane rings imparts unique electronic and steric characteristics to these compounds, making them suitable for a wide range of chemical reactions and applications. The ability of these compounds to undergo various chemical transformations, including the formation of thiourea and pyrimidine derivatives, underscores their chemical versatility and potential utility in synthetic chemistry (K. El-Sharkawy, 2012).
Aplicaciones Científicas De Investigación
Antioxidant Activity in Central Nervous System
A derivative of 4-amino-4,5-dihydro-6H-cyclopenta[b]thiophen-6-one hydrochloride, known as 5TIO1, displayed notable pharmacological activities, specifically its antioxidant properties in various areas of the mouse central nervous system. The study demonstrated that 5TIO1 significantly reduced lipid peroxidation and nitrite content across different brain regions. Notably, it enhanced antioxidant enzymatic activities, particularly in the cerebellum, suggesting its potential in protecting the brain from neuronal damages observed in neuropathologies (Fortes et al., 2013).
Potential Antidepressant Activity
Another compound closely related to 4-amino-4,5-dihydro-6H-cyclopenta[b]thiophen-6-one hydrochloride, specifically a series of phenyl-3-(thiophen-2-yl)-4, 5-dihydro-1H-pyrazole-1-carbothioamides, was synthesized and assessed for antidepressant activity. The compounds exhibited a significant reduction in immobility time in both forced swimming and tail suspension tests, indicating potential antidepressant effects. The study highlighted the therapeutic potential of thiophene-based pyrazolines with a carbothioamide tail unit as antidepressant medications (Mathew et al., 2014).
Safety And Hazards
Propiedades
IUPAC Name |
4-amino-4,5-dihydrocyclopenta[b]thiophen-6-one;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7NOS.ClH/c8-5-3-6(9)7-4(5)1-2-10-7;/h1-2,5H,3,8H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VLJFWONKQWZPGU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C2=C(C1=O)SC=C2)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8ClNOS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.66 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-amino-4,5-dihydro-6H-cyclopenta[b]thiophen-6-one hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



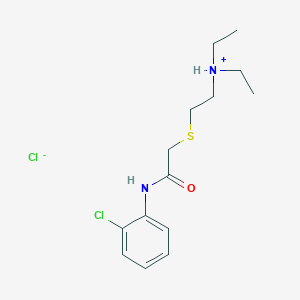
![[[(2R,3S,5R)-5-(2-amino-4-oxo-1H-pyrrolo[2,3-d]pyrimidin-7-yl)-3-hydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate](/img/structure/B11140.png)


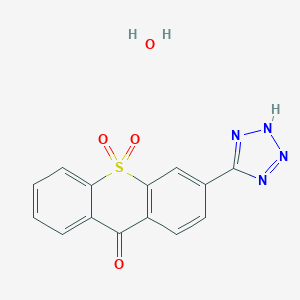
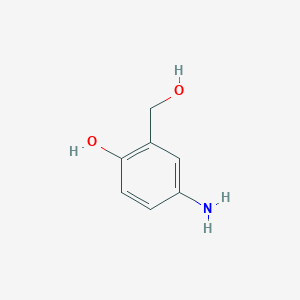
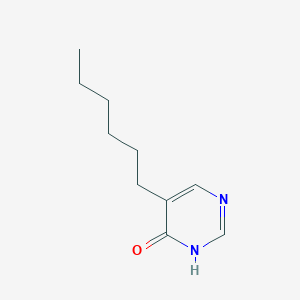
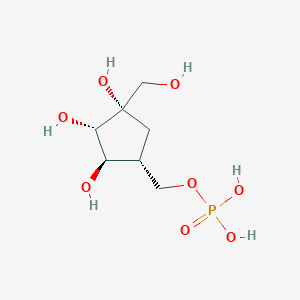
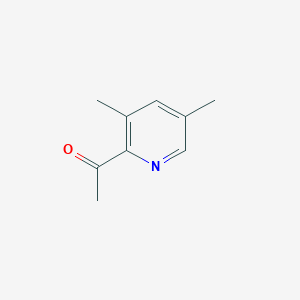
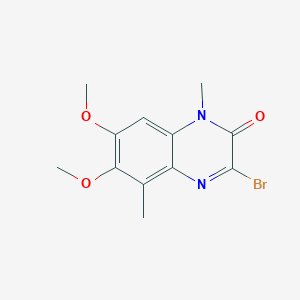
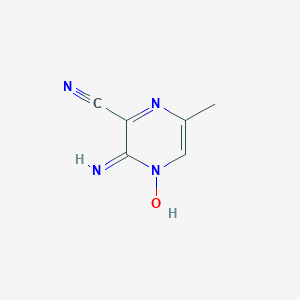
![1H-Cyclopenta[1,2-c:3,4-c]dipyrrole,decahydro-2,5-dimethyl-,trans-(8CI)](/img/structure/B11164.png)
![Propanenitrile, 3-[[4-[(2-chloro-4-nitrophenyl)azo]phenyl](2-phenylethyl)amino]-](/img/structure/B11169.png)
